(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;dihydrochloride
Overview
Description
RTI-13951-33 hydrochloride is a potent, selective, and brain-penetrant agonist of the G-protein-coupled receptor GPR88. This compound has shown significant potential in reducing alcohol reinforcement and intake behaviors in animal models . GPR88 is an orphan receptor primarily expressed in the brain, and RTI-13951-33 hydrochloride is considered a promising lead compound for evaluating GPR88 as a therapeutic target for neuropsychiatric disorders, including addiction .
Preparation Methods
The synthesis of RTI-13951-33 hydrochloride involves several steps, including the design and synthesis of analogues to improve pharmacokinetic properties. The synthetic route typically includes the preparation of intermediate compounds, followed by specific reaction conditions to achieve the final product . Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while ensuring cost-effectiveness and scalability .
Chemical Reactions Analysis
RTI-13951-33 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
RTI-13951-33 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the function of GPR88 and its role in various chemical pathways.
Biology: Helps in understanding the biological functions of GPR88, particularly in the brain.
Mechanism of Action
RTI-13951-33 hydrochloride exerts its effects by acting as an agonist of the GPR88 receptor. This interaction leads to the activation of specific molecular pathways, including the cAMP signaling pathway. The compound’s brain-penetrant properties allow it to effectively target GPR88 in the brain, reducing alcohol reinforcement and intake behaviors in animal models . The molecular targets and pathways involved in this mechanism include the modulation of neurotransmitter release and receptor activity .
Comparison with Similar Compounds
RTI-13951-33 hydrochloride can be compared with other GPR88 agonists, such as RTI-122. RTI-122 has shown improved metabolic stability and brain permeability compared to RTI-13951-33 hydrochloride . Both compounds exhibit similar biological activities, but RTI-122 is more effective in attenuating binge-like alcohol drinking behavior in animal models . Other similar compounds include various analogues developed to optimize pharmacokinetic properties and enhance therapeutic potential .
Biological Activity
The compound known as (1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide; dihydrochloride, also referred to as RTI-13951-33, is a selective agonist for the GPR88 receptor. This orphan G protein-coupled receptor (GPCR) is predominantly expressed in the brain and has been implicated in various neurological functions and disorders. Understanding the biological activity of RTI-13951-33 is critical for its potential therapeutic applications.
Structure and Pharmacokinetics
RTI-13951-33 exhibits a unique cyclopropane structure that enhances its pharmacological properties. The synthesis of this compound involves several steps, including the coupling of a cyclopropanecarboxylic acid derivative with an aminoalkyl side chain. The compound has demonstrated favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier effectively.
Key Pharmacokinetic Data
Parameter | Value |
---|---|
Half-life | ~6 hours |
Peak plasma concentration | 874 ng/mL (15 min post-dose) |
Brain concentration peak | 287 ng/mL (60 min post-dose) |
Apparent half-life in brain | 87 min |
Brain to plasma AUC ratio | 0.5 |
RTI-13951-33 acts primarily as an agonist at the GPR88 receptor. Studies have shown that activation of GPR88 can influence dopaminergic signaling pathways, which are crucial in regulating mood and behavior. The compound has been tested in various in vitro assays to determine its efficacy and selectivity.
In Vitro Activity
In functional assays measuring cyclic adenosine monophosphate (cAMP) levels, RTI-13951-33 exhibited an EC50 value of 25 nM, indicating potent activity against GPR88. Importantly, it showed minimal off-target effects across a panel of 38 GPCRs and other neurotransmitter transporters tested, highlighting its specificity.
Biological Effects and Case Studies
Recent studies utilizing RTI-13951-33 have explored its effects on alcohol consumption behaviors in animal models. In experiments with GPR88 knockout mice, the compound significantly reduced alcohol self-administration without affecting locomotion or sucrose self-administration, suggesting a targeted effect on alcohol-seeking behavior.
Summary of Findings
- Alcohol Consumption : RTI-13951-33 reduced alcohol intake in a dose-dependent manner.
- Behavioral Assessment : No significant effects on general locomotion were observed, indicating that behavioral changes were specific to alcohol consumption.
- GPR88 Interaction : The compound's interaction with GPR88 was confirmed through pharmacological studies demonstrating its agonistic properties.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the cyclopropane structure significantly influence the potency and selectivity of RTI-13951-33. For instance, variations in the side chains attached to the cyclopropane ring have been shown to enhance or diminish biological activity.
Key SAR Insights
Compound | cAMP EC50 (nM) | Comments |
---|---|---|
RTI-13951–33 | 25 | Potent GPR88 agonist |
(S,S)-RTI | >10,000 | Significantly less potent |
Modified Analog | 10.8 | Improved potency |
Properties
IUPAC Name |
(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O3.2ClH/c1-19(34-3)26(29)17-31(28(32)25-16-24(25)27-6-4-5-15-30-27)23-13-11-22(12-14-23)21-9-7-20(8-10-21)18-33-2;;/h4-15,19,24-26H,16-18,29H2,1-3H3;2*1H/t19-,24-,25-,26-;;/m1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUXFGDNARDKIP-DBJQVROASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CN(C1=CC=C(C=C1)C2=CC=C(C=C2)COC)C(=O)C3CC3C4=CC=CC=N4)N)OC.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](CN(C1=CC=C(C=C1)C2=CC=C(C=C2)COC)C(=O)[C@@H]3C[C@H]3C4=CC=CC=N4)N)OC.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.